![molecular formula C16H14O7 B12304585 1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12304585.png)
1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pterocarpadiol C is a rare 6a,11b-dihydroxypterocarpan isolated from the twigs and leaves of Derris robusta . This compound belongs to the pterocarpan family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pterocarpadiol C is typically isolated from natural sources rather than synthesized in a laboratory setting. The compound is extracted from the ethanol extract of the twigs and leaves of Derris robusta . The isolation process involves extensive spectroscopic analysis to elucidate its structure .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Pterocarpadiol C. The compound is primarily obtained through natural extraction processes, which may limit its availability for widespread use .
Chemical Reactions Analysis
Types of Reactions: Pterocarpadiol C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: The common reagents used in the reactions involving Pterocarpadiol C include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from the reactions of Pterocarpadiol C depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, Pterocarpadiol C is used as a marker for chemotaxonomical classification. Its unique structure helps in identifying and classifying different plant species .
Biology: In biological research, Pterocarpadiol C is studied for its antioxidant and antibacterial properties. These properties make it a potential candidate for developing new therapeutic agents .
Medicine: Pterocarpadiol C has shown promise in treating various medical conditions, including arthritis and eczema. Its anti-inflammatory properties are particularly beneficial in managing these conditions .
Industry: In the agricultural industry, Pterocarpadiol C is explored for its pesticidal activities. It can be used to develop natural pesticides that are less harmful to the environment compared to synthetic chemicals .
Mechanism of Action
The mechanism of action of Pterocarpadiol C involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . For instance, Pterocarpadiol C can inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation and oxidative damage .
Comparison with Similar Compounds
- Pterocarpadiol A
- Pterocarpadiol B
- Pterocarpadiol D
- 1,11b-dihydro-11b-hydroxymaackiain
- 1,11b-dihydro-11b-hydroxymedicarpin
- Pisatin
- Variabilin
- 6a-hydroxymaackiain
- 6a-hydroxymedicarpin
- Maackiain
- Medicarpin
- 3-hydroxy-8,9-methylenedioxypterocarpene
- Anhydroglycinol
Properties
Molecular Formula |
C16H14O7 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one |
InChI |
InChI=1S/C16H14O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h3-5,14,18-19H,1-2,6-7H2 |
InChI Key |
UQXCWJTUYMGOHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3C(COC2=CC1=O)(C4=CC5=C(C=C4O3)OCO5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12304510.png)
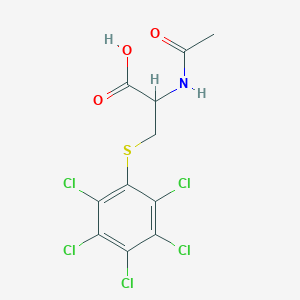
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]pentanamide](/img/structure/B12304527.png)
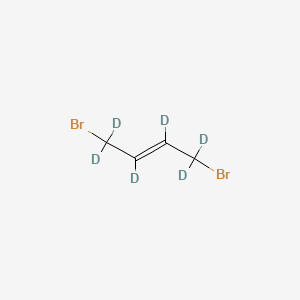
![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl](/img/structure/B12304537.png)
![(2S)-2-{[(4-Fluorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B12304546.png)
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B](/img/structure/B12304560.png)
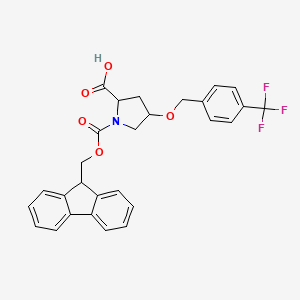
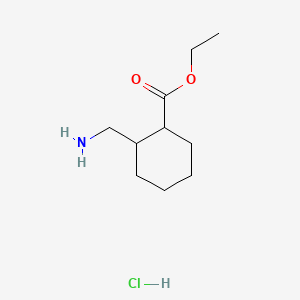
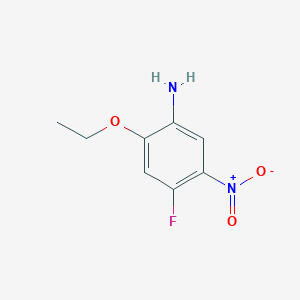
![[3-[[2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-(2-oxopyrrolidin-3-yl)butyl] dihydrogen phosphate](/img/structure/B12304593.png)
![rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12304600.png)
![Benzonitrile;chloronickel;cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12304607.png)
